molecular formula C25H26N2O B12494308 1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine

1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine

Cat. No.: B12494308
M. Wt: 370.5 g/mol
InChI Key: VOSYQVWUZLMYLT-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a diphenylmethyl group and a 4-methylbenzoyl group attached to the piperazine ring, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with piperazine in the presence of a base, followed by the acylation of the resulting intermediate with 4-methylbenzoyl chloride. The reaction conditions typically include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Base: Triethylamine or sodium hydride.

    Temperature: Room temperature to reflux conditions.

    Time: Several hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(Diphenylmethyl)-4-(4-methylbenzoyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Benzyl-4-(4-methylbenzoyl)piperazine: Similar structure but with a benzyl group instead of a diphenylmethyl group.

    1-(Diphenylmethyl)-4-benzoylpiperazine: Similar structure but with a benzoyl group instead of a 4-methylbenzoyl group.

Uniqueness: The presence of both diphenylmethyl and 4-methylbenzoyl groups in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C25H26N2O/c1-20-12-14-23(15-13-20)25(28)27-18-16-26(17-19-27)24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3

InChI Key

VOSYQVWUZLMYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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